molecular formula C34H48N4O7S B10847557 Cbz-Ile-Phe-Ala-LeuVSMe

Cbz-Ile-Phe-Ala-LeuVSMe

Cat. No.: B10847557
M. Wt: 656.8 g/mol
InChI Key: NDQAQUAWHJQVGE-HZPWIFGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-Ile-Phe-Ala-LeuVSMe is a synthetic peptide compound that has garnered attention in various scientific fields due to its unique structure and properties. The compound is composed of a sequence of amino acids: isoleucine, phenylalanine, alanine, and leucine, with a benzyloxycarbonyl (Cbz) protecting group at the N-terminus and a methyl thioether (VSMe) group at the C-terminus. This specific arrangement of amino acids and functional groups imparts distinct chemical and biological characteristics to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Ile-Phe-Ala-LeuVSMe typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (leucine) to a solid resin support. Subsequent amino acids (alanine, phenylalanine, and isoleucine) are sequentially added using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The benzyloxycarbonyl (Cbz) group is introduced to protect the N-terminus, while the methyl thioether (VSMe) group is added to the C-terminus through specific thiol-alkylation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product, removing any impurities or side products formed during synthesis .

Chemical Reactions Analysis

Types of Reactions

Cbz-Ile-Phe-Ala-LeuVSMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-Ile-Phe-Ala-LeuVSMe has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-Ile-Phe-Ala-LeuVSMe involves its interaction with specific molecular targets, such as proteases. The compound acts as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The benzyloxycarbonyl (Cbz) group plays a crucial role in protecting the peptide from premature degradation, while the methyl thioether (VSMe) group enhances its stability and bioavailability .

Comparison with Similar Compounds

Cbz-Ile-Phe-Ala-LeuVSMe can be compared with other similar peptide compounds, such as:

Uniqueness

This compound stands out due to its specific sequence and functional groups, which confer unique chemical and biological properties. Its stability, bioavailability, and ability to interact with specific enzymes make it a valuable tool in various research applications .

Properties

Molecular Formula

C34H48N4O7S

Molecular Weight

656.8 g/mol

IUPAC Name

benzyl N-[(2S,3S)-3-methyl-1-[[(2S)-1-[[(2S)-1-[[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C34H48N4O7S/c1-7-24(4)30(38-34(42)45-22-27-16-12-9-13-17-27)33(41)37-29(21-26-14-10-8-11-15-26)32(40)35-25(5)31(39)36-28(20-23(2)3)18-19-46(6,43)44/h8-19,23-25,28-30H,7,20-22H2,1-6H3,(H,35,40)(H,36,39)(H,37,41)(H,38,42)/b19-18+/t24-,25-,28+,29-,30-/m0/s1

InChI Key

NDQAQUAWHJQVGE-HZPWIFGKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)/C=C/S(=O)(=O)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C=CS(=O)(=O)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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